2-氨基-4-溴苯甲酸乙酯

描述

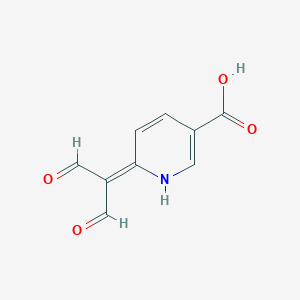

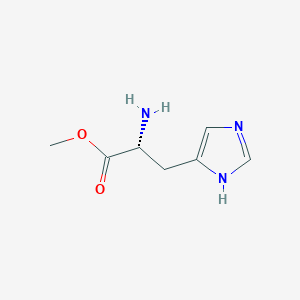

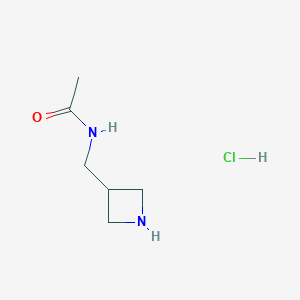

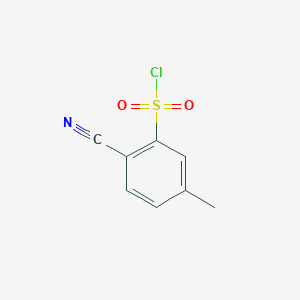

Ethyl 2-amino-4-bromobenzoate is a chemical compound with the CAS Number: 117323-99-6. It has a molecular weight of 244.09 and a linear formula of C9H10BrNO2 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-bromobenzoate is characterized by its linear formula, C9H10BrNO2 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.Physical and Chemical Properties Analysis

Ethyl 2-amino-4-bromobenzoate has a molecular weight of 244.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用

相关化合物的环境归宿

对与 2-氨基-4-溴苯甲酸乙酯具有相似官能团的对羟基苯甲酸酯的研究,突出了这些化合物的环境持久性和潜在的内分泌干扰作用。对羟基苯甲酸酯被广泛用作防腐剂,已在各种水生环境中被检测到,表明它们广泛存在,需要进一步研究它们的环境影响和降解途径 (Haman 等人,2015 年)。

环境和健康背景下的溴化化合物

对新型溴化阻燃剂 (NBFR) 及其在室内环境、消费品和食品中出现的研究,强调了人们越来越关注这些化合物对环境和健康的影响。这些研究表明需要全面监测和了解此类化合物的行为和影响,这可能会为管理具有类似溴功能的化合物提供见解 (Zuiderveen 等人,2020 年)。

抗氧化能力和反应途径

对包括作用机制和反应途径在内的各种化合物的抗氧化能力的研究,为 2-氨基-4-溴苯甲酸乙酯在药物或作为抗氧化剂中的潜在应用提供了宝贵的知识。了解这些机制有助于设计具有优化抗氧化性能的化合物 (Ilyasov 等人,2020 年)。

神经保护和药理学研究

对具有神经保护作用或影响情绪、焦虑和情感的化合物的探索,可以为研究 2-氨基-4-溴苯甲酸乙酯在神经生物学或药理学中的潜在应用提供框架。此类研究强调了神经递质系统之间的复杂相互作用,以及结构和功能性脑可塑性的作用 (McEwen 和 Olié,2005 年)。

基于离子液体的技术

随着离子液体在各种技术中的使用越来越多,了解这些化合物的毒性和环境影响变得至关重要。对离子液体 1-乙基-3-甲基咪唑鎓乙酸盐溶解生物聚合物的潜力的研究,为考虑 2-氨基-4-溴苯甲酸乙酯在工业环境中的安全性和应用范围提供了参照 (Ostadjoo 等人,2018 年)。

安全和危害

Ethyl 2-amino-4-bromobenzoate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It is known that brominated compounds often act as electron-withdrawing substituents . This property could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-amino-4-bromobenzoate are currently unknown. Brominated compounds can participate in various biochemical reactions, but the exact pathways and downstream effects of this particular compound require further investigation .

Pharmacokinetics

It is soluble in methanol , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Ethyl 2-amino-4-bromobenzoate’s action are not well-documented. Given its potential biological activity, it may have various effects at the molecular and cellular levels. These effects need to be confirmed through rigorous scientific research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . .

生化分析

Biochemical Properties

The role of Ethyl 2-amino-4-bromobenzoate in biochemical reactions is not well-documented in the literature. It is known that the presence of the amino group can potentially interact with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context and conditions under which the compound is used .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 2-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNZIJUVSOCRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)